molecular formula C8H14O2 B122725 (E)-4-methoxyhept-5-en-2-one CAS No. 152467-26-0

(E)-4-methoxyhept-5-en-2-one

Cat. No. B122725
CAS RN: 152467-26-0
M. Wt: 142.2 g/mol
InChI Key: PCVYFVLVBHYDTM-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-methoxyhept-5-en-2-one is a chemical compound that belongs to the family of enones. It is also known as pellitorine and has a molecular formula of C8H15NO2. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and food industry.

Mechanism of Action

The mechanism of action of (E)-4-methoxyhept-5-en-2-one is not fully understood. However, it is believed to exert its antimicrobial and insecticidal properties through the disruption of cell membranes. Additionally, (E)-4-methoxyhept-5-en-2-one has been found to induce apoptosis in cancer cells through the activation of caspase-dependent pathways.
Biochemical and Physiological Effects:
(E)-4-methoxyhept-5-en-2-one has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of several bacterial and fungal strains. Additionally, (E)-4-methoxyhept-5-en-2-one has been found to induce apoptosis in cancer cells. In vivo studies have shown that this compound has insecticidal properties, as it can repel several insect species. Furthermore, (E)-4-methoxyhept-5-en-2-one has been found to have potential as a natural herbicide, as it can inhibit the growth of several weed species.

Advantages and Limitations for Lab Experiments

(E)-4-methoxyhept-5-en-2-one has several advantages for lab experiments. It is relatively easy to synthesize, and the yield of the reaction is typically high. Additionally, this compound has been found to have several potential applications in various fields, including medicine, agriculture, and food industry.
However, there are also some limitations to using (E)-4-methoxyhept-5-en-2-one in lab experiments. One limitation is that the mechanism of action of this compound is not fully understood. Additionally, further studies are needed to determine the optimal dosage and concentration of (E)-4-methoxyhept-5-en-2-one for different applications.

Future Directions

There are several future directions for the study of (E)-4-methoxyhept-5-en-2-one. One direction is to further investigate the mechanism of action of this compound, particularly in terms of its antimicrobial and insecticidal properties. Additionally, further studies are needed to determine the optimal dosage and concentration of (E)-4-methoxyhept-5-en-2-one for different applications.
Another direction is to explore the potential applications of (E)-4-methoxyhept-5-en-2-one in other fields, such as cosmetics and personal care products. This compound has been found to have potential as a natural preservative, as it can inhibit the growth of several microorganisms.
Furthermore, future studies could investigate the potential synergistic effects of (E)-4-methoxyhept-5-en-2-one with other compounds. This could lead to the development of novel antimicrobial, insecticidal, and anticancer agents.
Conclusion:
(E)-4-methoxyhept-5-en-2-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It can be synthesized through various methods, and has been found to have antimicrobial, anti-inflammatory, insecticidal, and anticancer properties. Additionally, this compound has potential as a natural herbicide, flavoring agent, and preservative. Further studies are needed to determine the optimal dosage and concentration of (E)-4-methoxyhept-5-en-2-one for different applications, as well as to investigate its mechanism of action and potential synergistic effects with other compounds.

Synthesis Methods

(E)-4-methoxyhept-5-en-2-one can be synthesized through various methods, including the reaction of 4-methoxy-2-butanone with 1,5-hexadiene in the presence of a base such as potassium carbonate. Another method involves the reaction of 4-methoxy-2-butanone with 1,5-hexadiene in the presence of a catalyst such as palladium on carbon. The yield of this reaction is typically high, and the purity of the product can be improved through further purification steps such as column chromatography.

Scientific Research Applications

(E)-4-methoxyhept-5-en-2-one has been the subject of scientific research due to its potential applications in various fields. In medicine, this compound has been found to have antimicrobial and anti-inflammatory properties. It has been shown to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, (E)-4-methoxyhept-5-en-2-one has been found to have potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
In agriculture, (E)-4-methoxyhept-5-en-2-one has been found to have insecticidal properties. It has been shown to repel several insect species, including mosquitoes and ticks. Furthermore, this compound has been found to have potential as a natural herbicide, as it has been shown to inhibit the growth of several weed species.
In the food industry, (E)-4-methoxyhept-5-en-2-one has been found to have potential as a flavoring agent. It has been shown to have a spicy and pungent taste, similar to that of black pepper.

properties

CAS RN

152467-26-0

Product Name

(E)-4-methoxyhept-5-en-2-one

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

IUPAC Name

(E)-4-methoxyhept-5-en-2-one

InChI

InChI=1S/C8H14O2/c1-4-5-8(10-3)6-7(2)9/h4-5,8H,6H2,1-3H3/b5-4+

InChI Key

PCVYFVLVBHYDTM-SNAWJCMRSA-N

Isomeric SMILES

C/C=C/C(CC(=O)C)OC

SMILES

CC=CC(CC(=O)C)OC

Canonical SMILES

CC=CC(CC(=O)C)OC

synonyms

5-Hepten-2-one, 4-methoxy-, (E)- (9CI)

Origin of Product

United States

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